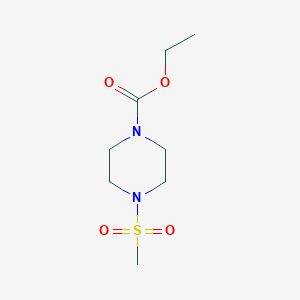
ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.
Mecanismo De Acción
The mechanism of action of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. In addition, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed through various analytical techniques. However, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate is not fully understood, which can hinder its further development as a therapeutic agent.
Direcciones Futuras
For research on ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the use of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate in combination with other therapeutic agents may enhance its biological activity and efficacy.
Métodos De Síntesis
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate can be synthesized through various methods, including the reaction of 1-piperazinecarboxylic acid with methylsulfonyl chloride and ethyl chloroformate. The reaction proceeds under mild conditions and yields ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has shown potential therapeutic applications in various scientific research studies. It has been reported to have anticancer, antifungal, and antibacterial properties. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
ethyl 4-methylsulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-3-14-8(11)9-4-6-10(7-5-9)15(2,12)13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFYHFWELYRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

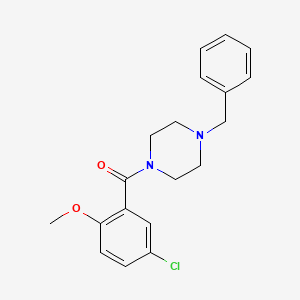
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
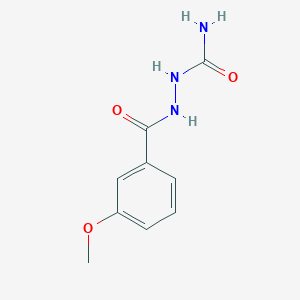
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
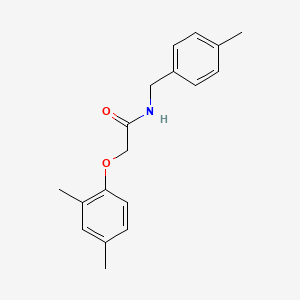
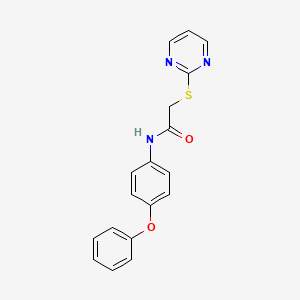
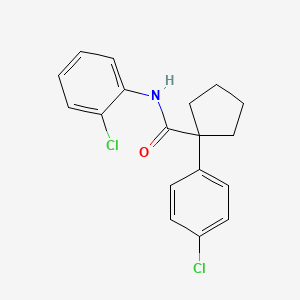
![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)
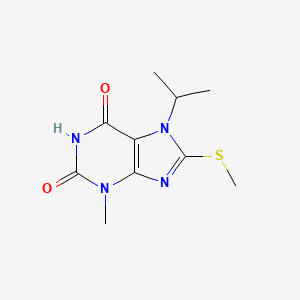
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)
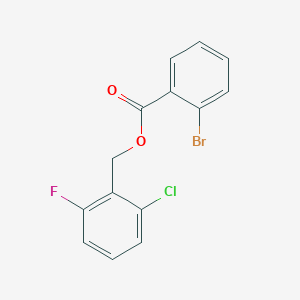
![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)